4-IODOSTYRENE

Description

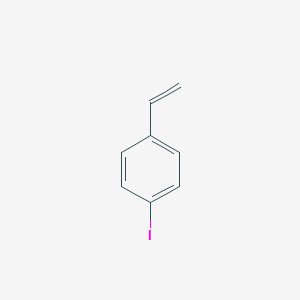

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7I/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHSBYQFELZKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-53-6 | |

| Record name | Benzene, 1-ethenyl-4-iodo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40451774 | |

| Record name | p-IODOSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-50-0 | |

| Record name | p-IODOSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodostyrene: A Versatile Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodostyrene, a halogenated derivative of styrene, has emerged as a pivotal building block in modern organic synthesis and materials science. Its unique bifunctionality, possessing both a polymerizable vinyl group and a reactive carbon-iodine bond, offers a versatile platform for the construction of complex molecular architectures. The high reactivity of the C-I bond, particularly in palladium-catalyzed cross-coupling reactions, makes it a more favorable substrate compared to its bromo and chloro analogues, often allowing for milder reaction conditions and higher yields.[1] This guide provides a comprehensive overview of the chemical properties and diverse reactivity of this compound, with a focus on its practical applications in polymer chemistry, materials science, and as a versatile intermediate in the synthesis of organic compounds, including those with potential pharmaceutical relevance.[2]

Core Chemical and Physical Properties

This compound is a compound that requires careful handling and storage due to its reactivity.[3][4] It is typically a liquid or a low-melting solid, and its stability can be affected by light, under which it may polymerize.[2] For this reason, it is often stored with a stabilizer, such as tert-butylcatechol (TBC), and kept in a dark, inert atmosphere at reduced temperatures.[3][4][5]

| Property | Value | Source(s) |

| Chemical Formula | C₈H₇I | [2] |

| Molecular Weight | 230.05 g/mol | [4][5] |

| Appearance | Yellow to orange-yellow liquid or solid | [2][3] |

| Melting Point | 40-46 °C | [6] |

| Boiling Point | 235.6 °C at 760 mmHg | |

| Density | 1.673 g/cm³ | |

| Refractive Index | 1.649 | |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [2] |

| CAS Number | 2351-50-0 | [3][4] |

Spectroscopic Data

Definitive structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques. While specific spectra are proprietary to suppliers, typical spectral data can be found in various chemical databases. Researchers can access ¹H NMR, ¹³C NMR, IR, and mass spectrometry data from suppliers upon request.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the independent reactivity of its two key functional groups: the vinyl group and the aryl iodide.

Polymerization of the Vinyl Group

The vinyl group of this compound allows it to function as a monomer in various polymerization reactions, leading to the formation of poly(this compound). This polymer serves as a valuable platform for post-polymerization modification, where the pendant iodo-phenyl groups can be further functionalized.[2]

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[2] This control is crucial for creating tailored polymer architectures.

Caption: Generalized workflow for RAFT polymerization of this compound.

Experimental Protocol: RAFT Polymerization of this compound

-

Reagents and Setup: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (monomer), a suitable RAFT agent (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., 1,4-dioxane or toluene). The molar ratio of monomer:RAFT agent:initiator is critical for controlling the molecular weight and should be determined based on the desired degree of polymerization.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN).

-

Monitoring and Termination: Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via ¹H NMR or gas chromatography. Once the desired conversion is reached, terminate the polymerization by rapidly cooling the mixture and exposing it to air.

-

Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexanes). Collect the polymer by filtration and dry under vacuum.

Living anionic polymerization can also be employed to synthesize well-defined poly(this compound). This method offers excellent control over molecular weight and can produce polymers with very narrow molecular weight distributions. However, it requires stringent anhydrous and anaerobic conditions.

Reactions of the Aryl Iodide Group

The carbon-iodine bond in this compound is highly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents at the 4-position of the styrene ring, both on the monomer and on the corresponding polymer.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this reaction.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reagents and Setup: In a reaction vessel, combine this compound (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere.

-

Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This compound can participate as the aryl halide component, reacting with various alkenes to generate stilbene and cinnamate derivatives.

Experimental Protocol: Heck Reaction of this compound

-

Reagents and Setup: Combine this compound (1.0 equiv), an alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃), and a base (e.g., triethylamine or K₂CO₃) in a polar aprotic solvent (e.g., DMF or NMP).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas.

-

Reaction: Heat the mixture to 80-140 °C.

-

Workup and Purification: After completion, cool the reaction, filter off any solids, and perform an aqueous workup. Purify the product by column chromatography or recrystallization.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly efficient for aryl iodides like this compound.

Experimental Protocol: Sonogashira Coupling of this compound

-

Reagents and Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a degassed solvent (e.g., THF or DMF). Add a degassed amine base (e.g., triethylamine or diisopropylamine).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

-

Workup and Purification: Perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

Aryl iodides can be converted to Grignard reagents by reaction with magnesium metal. The resulting organomagnesium compound is a potent nucleophile and can react with a wide range of electrophiles.

Experimental Protocol: Grignard Reagent Formation from this compound

-

Anhydrous Conditions: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous ether or THF as the solvent.

-

Magnesium Activation: Place magnesium turnings in the reaction flask. A small crystal of iodine can be added to activate the magnesium surface.

-

Reagent Formation: Add a solution of this compound in the anhydrous solvent dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Use in Synthesis: The resulting Grignard reagent, 4-vinylphenylmagnesium iodide, can be used in situ for subsequent reactions with electrophiles such as aldehydes, ketones, or esters.

Applications in Research and Development

The unique reactivity of this compound makes it a valuable tool in several areas of scientific research and development.

Materials Science and Electronics

Poly(this compound) and its derivatives are of significant interest in materials science. The high refractive index of iodine-containing polymers makes them potentially useful in optical applications. Furthermore, the ability to functionalize the polymer via cross-coupling reactions allows for the synthesis of a wide range of functional materials, including:

-

Organic Electronics: As a derivative of polystyrene, which is used in organic electronics, poly(this compound) can be modified to create materials with tailored electronic properties for use in thin-film transistors and other devices.

-

Functional Surfaces: The polymer can be grafted onto surfaces and subsequently modified to create surfaces with specific chemical or physical properties.

Drug Discovery and Development

In the realm of drug development, this compound serves as a versatile scaffold for the synthesis of diverse chemical libraries. The cross-coupling reactions described above allow for the rapid generation of a multitude of analogues from a single starting material. This parallel synthesis approach is highly valuable in lead optimization, where structure-activity relationships (SAR) are explored.

For example, the stilbene core, readily accessible through the Heck reaction of this compound, is a privileged scaffold found in numerous biologically active compounds, including resveratrol and its analogues, which have been investigated for their potential anticancer and anti-inflammatory properties. Similarly, the biaryl motif, constructed via Suzuki coupling, is a common feature in many pharmaceutical agents.

While direct incorporation of the 4-vinylphenyl iodide moiety into a final drug product is less common, its utility as a reactive intermediate is paramount. It provides a strategic handle for introducing molecular diversity at a late stage in a synthetic sequence, which is a powerful strategy in modern medicinal chemistry.

Conclusion

This compound is a powerful and versatile bifunctional building block with significant applications in both polymer chemistry and organic synthesis. Its ability to undergo controlled polymerization and a wide range of cross-coupling reactions provides chemists with a robust platform for the creation of novel materials and complex organic molecules. For researchers and professionals in drug development, this compound offers an efficient entry point for the generation of diverse compound libraries, accelerating the discovery of new therapeutic agents. A thorough understanding of its chemical properties and reactivity is key to unlocking its full synthetic potential.

References

-

ChemBK. This compound. (2024-04-09). [Link]

-

Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. [Link]

-

American Chemical Society. (2024). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. ACS Fall 2025. [Link]

-

National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

-

Jasperse, J. Grignard Reaction. Chem 355. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Frontiers. (2022). DNA-Compatible Suzuki–Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

MDPI. (2017). Heck Reaction—State of the Art. Catalysts. [Link]

-

ResearchGate. (2006). Poly{[4-(hydroxyl)(tosyloxyl)iodo]styrene} promoted halotosyloxylation reaction of alkynes. [Link]

-

Organic Syntheses. (1966). Procedures for homogeneous anionic polymerization. [Link]

-

Organic Syntheses. (2016). 10. [Link]

-

YouTube. (2022). RAFT Polymerization - Reaction Setup. [Link]

-

The Journal of Organic Chemistry. (2001). Synthetic Use of Poly[4-hydroxy(tosyloxy)iodo]styrenes. [Link]

-

ResearchGate. (2018). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. [Link]

-

National Institutes of Health. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

-

National Institutes of Health. (2018). Synthesis and Study of Thermoresponsive Amphiphilic Copolymers via RAFT Polymerization. Polymers. [Link]

-

protocols.io. (2024). RAFT Based Synthesis of In-house Polymers. [Link]

-

RSC Publishing. (2023). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2018). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

-

Müller, A. (2007). Tutorial on Anionic Polymerization. Makromolekulare Chemie II. [Link]

-

ResearchGate. (2024). Polystyrene applications in organic electronics. [Link]

-

MDPI. (2023). Hybrid System of Polystyrene and Semiconductor for Organic Electronic Applications. Polymers. [Link]

Sources

- 1. This compound [polymersource.ca]

- 2. chembk.com [chembk.com]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Manufacturer Factory CAS 2351-50-0, CasNo.2351-50-0 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 2351-50-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

A Spectroscopic Guide to 4-Iodostyrene: Unveiling Molecular Structure Through NMR, IR, and UV-Vis Analysis

Introduction: The Significance of 4-Iodostyrene in Modern Synthesis

This compound, also known as 1-iodo-4-vinylbenzene, is a pivotal building block in organic synthesis, particularly in the realm of polymer chemistry and materials science. Its utility stems from the presence of two highly reactive functional groups: a polymerizable vinyl group and an aryl iodide moiety that is amenable to a wide array of cross-coupling reactions.[1] This dual functionality allows for the synthesis of well-defined polymers with pendant iodine atoms that can be further functionalized, opening avenues for the creation of advanced materials with tailored electronic, optical, or biological properties.[2] A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals to ensure purity, confirm identity, and monitor reaction progress. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, grounded in fundamental principles and practical experimental considerations.

Molecular Structure and Spectroscopic Correlation

The spectroscopic signature of this compound is a direct consequence of its molecular architecture. The molecule consists of a vinyl group attached to a benzene ring, with an iodine atom at the para position. This arrangement dictates the electronic environment of each atom and the vibrational modes of the bonds, which are in turn probed by different spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals arising from the vinyl and aromatic protons. The electron-withdrawing nature of the iodine atom and the anisotropic effects of the benzene ring influence the chemical shifts of these protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (vinyl, internal) | ~6.7 | dd | J_trans ≈ 17.6, J_cis ≈ 10.9 |

| H (vinyl, trans) | ~5.8 | d | J_trans ≈ 17.6 |

| H (vinyl, cis) | ~5.3 | d | J_cis ≈ 10.9 |

| H (aromatic, ortho to vinyl) | ~7.3 | d | J ≈ 8.0 |

| H (aromatic, ortho to iodine) | ~7.7 | d | J ≈ 8.0 |

Note: These are predicted values based on typical chemical shifts for substituted styrenes and iodoaromatics. Actual values may vary slightly depending on the solvent and spectrometer frequency.

Interpretation of the ¹H NMR Spectrum:

-

Vinyl Protons: The three vinyl protons form a characteristic AMX spin system. The proton on the carbon adjacent to the aromatic ring (internal vinyl proton) appears as a doublet of doublets (dd) due to coupling with the two terminal vinyl protons. The terminal vinyl protons appear as distinct doublets, with the trans-coupling constant being significantly larger than the cis-coupling constant.

-

Aromatic Protons: The para-substitution pattern of the benzene ring results in a simplified aromatic region. The two protons ortho to the vinyl group are chemically equivalent, as are the two protons ortho to the iodine atom. This gives rise to two doublets, each integrating to two protons. The protons ortho to the electron-withdrawing iodine atom are deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the vinyl group.

Caption: ¹H NMR coupling relationships in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (vinyl, internal) | ~137 |

| C (vinyl, terminal) | ~115 |

| C (aromatic, attached to vinyl) | ~137 |

| C (aromatic, ortho to vinyl) | ~128 |

| C (aromatic, ortho to iodine) | ~138 |

| C (aromatic, attached to iodine) | ~92 |

Note: These are predicted values. The carbon directly attached to the iodine atom experiences a significant upfield shift due to the heavy atom effect.

Interpretation of the ¹³C NMR Spectrum:

-

Vinyl Carbons: The two vinyl carbons are clearly distinguishable, with the terminal CH₂ carbon appearing at a lower chemical shift (upfield) compared to the internal CH carbon.

-

Aromatic Carbons: Due to the para-substitution, four distinct signals are expected in the aromatic region. The carbon atom directly bonded to the iodine (ipso-carbon) is significantly shielded and appears at a much lower chemical shift (around 92 ppm), which is a highly characteristic feature. The other aromatic carbons appear in the expected range of 120-140 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its good solubilizing properties for many organic compounds.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3100-3000 | Medium | C-H stretch | Aromatic and Vinyl C-H |

| 2975-2850 | Weak | C-H stretch | (potential overtones) |

| 1625 | Medium | C=C stretch | Vinyl C=C |

| 1585 | Medium | C=C stretch | Aromatic C=C |

| 1485 | Medium | C=C stretch | Aromatic C=C |

| 990, 910 | Strong | C-H bend | Vinyl out-of-plane bend |

| 820 | Strong | C-H bend | Aromatic out-of-plane bend (para-disubstituted) |

| ~1000 | Medium-Strong | C-I stretch | Carbon-Iodine bond |

Interpretation of the IR Spectrum:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of both aromatic and vinyl groups.

-

C=C Stretching: The bands in the 1625-1485 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds in the vinyl group and the aromatic ring.

-

Out-of-Plane Bending: The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are highly diagnostic. The bands at approximately 990 and 910 cm⁻¹ are characteristic of a monosubstituted vinyl group. The strong band around 820 cm⁻¹ is indicative of a para-disubstituted benzene ring.

-

C-I Stretching: The carbon-iodine bond stretch is expected to appear in the lower frequency region of the spectrum, typically around 1000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method is fast and requires minimal sample preparation.

-

-

Sample Preparation (KBr Pellet):

-

Grind a few milligrams of this compound with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Spectrum Acquisition:

-

Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

-

Acquire the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

Predicted UV-Vis Absorption for this compound:

This compound contains a substituted styrene chromophore. The conjugation between the vinyl group and the benzene ring allows for π → π* electronic transitions.

-

Primary Absorption Band (E-band): Expected to be below 220 nm, corresponding to a high-energy π → π* transition within the benzene ring.

-

Secondary Absorption Band (B-band): Expected to be in the range of 250-290 nm. This band arises from a lower-energy π → π* transition involving the entire conjugated system. The presence of the iodine substituent may cause a slight bathochromic (red) shift compared to unsubstituted styrene.

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a solvent that is transparent in the UV region of interest (e.g., ethanol, methanol, or cyclohexane).

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to prepare a series of solutions of varying concentrations.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

-

Spectrum Acquisition:

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.

-

The instrument will record the absorbance of the sample as a function of wavelength.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.

-

Conclusion

The spectroscopic analysis of this compound provides a wealth of information that is indispensable for its application in research and development. ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular structure, confirming the connectivity and electronic environment of each atom. IR spectroscopy provides rapid confirmation of the key functional groups, namely the vinyl and para-disubstituted aromatic moieties. UV-Vis spectroscopy characterizes the conjugated electronic system. By employing these techniques in a complementary fashion and adhering to rigorous experimental protocols, scientists can confidently verify the identity and purity of this compound, ensuring the integrity of their synthetic endeavors.

References

-

Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Chemsrc. (n.d.). This compound). Retrieved from [Link]

- Tucker, J. A., et al. (2014). Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions. The Journal of Organic Chemistry, 79(15), 7047–7056.

-

Foothill College. (n.d.). SLI STEM INTERNSHIPS. Retrieved from [Link]

- American Chemical Society. (2025). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. ACS Fall 2025.

Sources

Strategic Synthesis and High-Fidelity Purification of 4-Iodostyrene Monomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Iodostyrene is a pivotal building block in materials science and medicinal chemistry, serving as a versatile monomer for specialty polymers and a key intermediate for cross-coupling reactions in the synthesis of complex organic molecules like fluorescent dyes and pharmaceuticals.[1] However, its utility is predicated on the availability of high-purity material, a challenge given its propensity for spontaneous polymerization and the intricacies of its synthesis.[1][2] This guide provides a comprehensive, field-proven exploration of the synthesis and purification of this compound, focusing on the robust Wittig reaction pathway. We will dissect the causality behind experimental choices, present validated protocols, and detail the critical considerations for handling and storage to ensure monomer integrity.

Introduction: The Strategic Value of this compound

This compound (C₈H₇I) is an aromatic organic compound featuring a vinyl group and an iodine atom attached to a benzene ring.[1][3] This unique bifunctionality makes it highly valuable. The vinyl group allows it to act as a monomer in polymerization reactions, while the iodo-group provides a reactive handle for a multitude of organic transformations, most notably palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, and Sonogashira reactions.[1][4]

However, the compound's reactivity is a double-edged sword. Like other styrene derivatives, this compound is susceptible to unwanted, spontaneous polymerization when exposed to light, heat, or air.[1][2] Therefore, its successful synthesis, purification, and storage demand a carefully considered and meticulously executed strategy. This guide focuses on the most reliable and scalable methods, beginning with the synthesis of the essential precursor, 4-iodobenzaldehyde.

Precursor Synthesis: Accessing 4-Iodobenzaldehyde

The primary route to this compound, the Wittig reaction, begins with 4-iodobenzaldehyde.[3] A reliable synthesis of this precursor is therefore the logical starting point. A common and effective method is the Finkelstein-type halogen exchange reaction, starting from the more accessible and less expensive 4-bromobenzaldehyde.

Mechanism Rationale

This reaction utilizes a copper(I) iodide (CuI) catalyst to facilitate the nucleophilic aromatic substitution of bromide with iodide from potassium iodide (KI). The choice of a high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,3-dimethyl-2-imidazolidinone (DMI) is critical to solubilize the salts and achieve the high temperatures necessary to drive the reaction to completion.[5]

Experimental Protocol: Synthesis of 4-Iodobenzaldehyde[5]

-

To a 500 mL three-neck flask, add 4-bromobenzaldehyde (10.0g, 54 mmol), potassium iodide (81.1g, 488 mmol), and copper(I) iodide (31.7g, 166 mmol).

-

Add 150 mL of freshly distilled 1,3-dimethyl-2-imidazolidinone (DMI).

-

Purge the flask with an inert gas (e.g., nitrogen or argon) and equip it with a mechanical stirrer and reflux condenser.

-

Heat the mixture to 200°C with vigorous stirring for 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding ice and brine. Place the vessel in an ice bath for several hours to precipitate inorganic salts.

-

Filter the mixture to remove the precipitated salts.

-

Extract the aqueous filtrate with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude 4-iodobenzaldehyde, which can be further purified by recrystallization or column chromatography if necessary.

Data Summary: Precursor Synthesis

| Parameter | Value | Rationale |

| Starting Material | 4-Bromobenzaldehyde | Cost-effective and commercially available. |

| Reagents | KI, CuI | KI serves as the iodide source; CuI catalyzes the halogen exchange.[5] |

| Solvent | DMI (freshly distilled) | High boiling point and polarity to facilitate the reaction.[5] |

| Temperature | 200°C | Provides sufficient energy to overcome the activation barrier for the substitution.[5] |

| Reaction Time | 6 hours | Sufficient time to drive the reaction to completion.[5] |

Core Synthesis: The Wittig Reaction Pathway to this compound

The Wittig reaction is a cornerstone of organic synthesis for its reliable and stereoselective formation of alkenes from carbonyl compounds.[6][7] It is the preferred method for synthesizing this compound due to its high yield and operational simplicity.

Causality of the Wittig Reaction

The reaction proceeds in two key stages:

-

Ylide Formation: A phosphonium salt, methyltriphenylphosphonium iodide, is deprotonated at the carbon adjacent to the phosphorus atom using a strong, non-nucleophilic base like n-butyllithium (n-BuLi). This creates a highly nucleophilic phosphonium ylide (or Wittig reagent).[3][8] The choice of a strong base is critical as the pKa of the phosphonium salt's alpha-proton is relatively high.

-

Olefin-Forming Reaction: The nucleophilic ylide attacks the electrophilic carbonyl carbon of 4-iodobenzaldehyde. This leads to a four-membered ring intermediate called an oxaphosphetane.[7][8] This intermediate is unstable and rapidly collapses, driven by the formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO), to yield the desired this compound alkene.[6]

Experimental Protocol: Wittig Synthesis of this compound[3]

Note: This reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) as the reagents are sensitive to air and moisture.

-

To a flame-dried, 500 mL round-bottom flask under an N₂ atmosphere, add methyltriphenylphosphonium iodide (16 g, 40 mmol) and 200 mL of anhydrous tetrahydrofuran (THF).

-

Cool the stirred suspension to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (20 mL of a 2.4M solution in hexanes, 48 mmol) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation. Allow the reaction to stir at -78°C for 30 minutes.

-

In a separate flask, dissolve 4-iodobenzaldehyde (9.3 g, 40 mmol) in anhydrous THF and add it to the ylide solution via cannula.

-

Stir the reaction mixture for an additional 30 minutes at -78°C.

-

Remove the cooling bath and allow the mixture to warm naturally to room temperature.

-

Gently heat the reaction to 55°C and maintain for 5 hours to ensure complete reaction.

-

Cool the mixture to room temperature and quench by adding 20 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Remove the THF solvent via rotary evaporation.

-

Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Data Summary: Wittig Synthesis

| Parameter | Value | Rationale |

| Ylide Precursor | Methyltriphenylphosphonium iodide | Readily available salt for generating the required C1 ylide.[3] |

| Base | n-Butyllithium (n-BuLi) | A strong, non-nucleophilic base required to deprotonate the phosphonium salt.[3][8] |

| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reagents and is stable to the strong base.[3] |

| Temperature | -78°C to 55°C | Initial low temperature controls the exothermic deprotonation; heating drives the olefination to completion.[3] |

| Reaction Time | ~6 hours | Allows for complete ylide formation and subsequent reaction with the aldehyde.[3] |

| Reported Yield | 77% | Demonstrates the high efficiency of the Wittig reaction for this transformation.[3] |

High-Fidelity Purification of this compound Monomer

Purification is arguably the most critical phase, as residual impurities can drastically affect subsequent polymerization or cross-coupling reactions. The primary challenges are removing the triphenylphosphine oxide (TPPO) byproduct and preventing the premature polymerization of the this compound product.

Purification Strategy: A Two-Fold Approach

Step 1: Removal of Reaction Byproducts via Column Chromatography The crude product from the Wittig synthesis is a mixture containing the desired monomer and a significant amount of TPPO. Column chromatography is the method of choice for this separation.

-

Causality: this compound is a non-polar compound, while TPPO is significantly more polar due to the P=O bond. This large difference in polarity allows for efficient separation on a silica gel column. A non-polar eluent system will cause the this compound to travel down the column much faster than the TPPO.

-

Protocol: [3]

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

-

Pack a glass column with the slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

-

Elute the column with a non-polar solvent system, such as petroleum ether/ethyl acetate (e.g., 15:1 v/v).[9]

-

Collect fractions and monitor them by TLC to isolate the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure. Crucially, do not heat the solution excessively to avoid thermal polymerization.

-

Step 2: Removal of Polymerization Inhibitor (If Required) Commercial styrene monomers, and often lab-synthesized ones destined for storage, contain a radical inhibitor like 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization.[2][10] For use in controlled polymerization reactions, this inhibitor must be removed immediately before use.

-

Causality: Inhibitors function by quenching free radicals, which are necessary to initiate polymerization. TBC is an acidic phenolic compound. It can be removed by exploiting this acidity or through adsorption.

-

Protocol (Adsorption Method): [11][12]

-

Prepare a short column packed with basic alumina or silica gel.

-

Dissolve the purified, inhibited this compound in a minimal amount of a non-polar solvent like hexane.

-

Pass the solution through the column. The acidic inhibitor will be adsorbed by the basic alumina, while the non-polar monomer will elute.

-

Collect the eluent containing the pure, uninhibited monomer. This product is now highly active and should be used immediately.

-

Handling, Storage, and Safety

The long-term stability of this compound is poor unless proper precautions are taken.

-

Stabilization: If the monomer is not for immediate use, a polymerization inhibitor such as TBC or hydroquinone should be added at a concentration of 10-50 ppm.[2][13]

-

Storage: The monomer should be stored in a dark place, under an inert atmosphere (argon or nitrogen), and at refrigerated temperatures (2-8°C or -20°C) to minimize thermal and light-induced polymerization.[10][14]

-

Safety: this compound is an organic compound with potential toxicity.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

References

-

ChemBK. (2024). This compound. [Link]

- Google Patents. (1996).

- Google Patents. (2018). Process for purification of vinyl acetate for use in polymerization in the presence of ethylene. WO2018115961A2.

-

PubChem - NIH. (n.d.). Styrene. CID 7501. [Link]

-

LookChem. (n.d.). Cas 15164-44-0, 4-IODOBENZALDEHYDE. [Link]

-

MRG LabNotes. (1999). Monomer Purification. [Link]

-

Togo, H., Abe, S., & Sakuratani, K. (2001). Novel Preparation and Reactivity of Poly[4-hydroxy(tosyloxy)iodo]styrenes. Synlett, 2001(1), 22-24. [Link]

- Google Patents. (1940).

-

Royal Society of Chemistry. (n.d.). Supporting Information For: Iodination of Arylaldehydes. [Link]

-

ResearchGate. (2016). Purifying reagents before use?. [Link]

-

Armes, S. P., & Lewis, A. L. (2009). Use of Block Copolymer Stabilizers for the Dispersion Polymerization of Styrene in Alcoholic Media. Macromolecules, 32(10), 3532-3534. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Safic-Alcan. (n.d.). Mastering Styrenic Stabilization for Enhanced Industrial Applications. [Link]

- Google Patents. (1992).

-

ResearchGate. (2007). Poly{[4-(hydroxyl)(tosyloxyl)iodo]styrene} promoted halotosyloxylation reaction of alkynes. [Link]

-

ResearchGate. (2016). The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES. [Link]

-

ResearchGate. (2015). Heck Reaction between Iodobenzene and Styrene. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Beyond Benign. (n.d.). Wittig Reaction. [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Heck Reaction [organic-chemistry.org]

- 5. 4-Iodobenzaldehyde | 15164-44-0 [chemicalbook.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. This compound,98% (stabilized with TBC) | 2351-50-0 [sigmaaldrich.com]

- 11. JPH08310979A - Purification of vinyl monomer - Google Patents [patents.google.com]

- 12. pslc.ws [pslc.ws]

- 13. US2225471A - Stabilization of styrene - Google Patents [patents.google.com]

- 14. 2351-50-0|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-Iodostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodostyrene is a valuable monomer in organic synthesis, particularly for the development of advanced polymers and functional materials used in drug delivery, diagnostics, and advanced material applications.[1][2] Its utility is derived from the presence of both a polymerizable vinyl group and a reactive iodine atom, which can be further functionalized through various cross-coupling reactions.[1][2] However, the inherent reactivity of the vinyl group makes this compound susceptible to spontaneous polymerization, necessitating a thorough understanding of its stability and the implementation of stringent storage and handling protocols. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines scientifically grounded procedures for its storage and handling, and offers practical advice for maintaining its integrity from procurement to application.

The Chemical Profile of this compound: A Double-Edged Sword

This compound, also known as 1-ethenyl-4-iodobenzene, is a para-substituted aromatic compound. Its structure is characterized by a vinyl group attached to a benzene ring, with an iodine atom at the para position. This unique combination of functional groups dictates its chemical behavior and application potential.

| Property | Value |

| CAS Number | 2351-50-0 |

| Molecular Formula | C₈H₇I[3] |

| Molecular Weight | 230.05 g/mol [3] |

| Appearance | Yellow to orange-yellow liquid or solid |

| Melting Point | 40-46 °C[4] |

| Boiling Point | 235.6 °C at 760 mmHg |

The vinyl group is susceptible to free-radical polymerization, a reaction that can be initiated by heat, light, or the presence of radical species.[5] The carbon-iodine bond, being the weakest of the carbon-halogen bonds, offers a reactive site for post-polymerization modification via reactions like Suzuki and Heck couplings, but can also be a point of degradation under harsh conditions.[1][6]

The Core Challenge: Spontaneous Polymerization

The primary stability concern for this compound is its propensity to undergo spontaneous, free-radical polymerization. This process can be initiated by ambient heat or light, leading to the formation of oligomers and polymers.[5] This unwanted polymerization compromises the purity of the monomer, can render it unusable for controlled polymerization reactions, and in bulk storage, can lead to a hazardous runaway exothermic reaction.[5]

Mechanism of Free-Radical Polymerization

The polymerization of this compound follows the classical three-step mechanism of free-radical polymerization:

-

Initiation: The process begins with the formation of free radicals. This can be triggered by thermal energy (spontaneous homolysis of a bond) or photochemical energy (absorption of UV light). These initiators, which can be trace impurities or deliberately added catalysts, generate radical species (R•). The initiator radical then attacks the double bond of a this compound monomer, forming a new, larger radical.[7]

-

Propagation: The newly formed monomer radical reacts with subsequent this compound monomers in a chain reaction. Each addition regenerates the radical at the growing end of the polymer chain.[7]

-

Termination: The polymerization process ceases when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation), resulting in two non-radical polymer chains.[7]

Figure 1: Simplified workflow of free-radical polymerization.

Strategic Stabilization: The Role of Inhibitors

To counteract spontaneous polymerization, commercial preparations of this compound are typically stabilized with an inhibitor. The most commonly used inhibitor for styrenic monomers is 4-tert-butylcatechol (TBC).[5]

The TBC Inhibition Mechanism: A Synergy with Oxygen

Contrary to what one might assume, TBC does not directly scavenge the initial monomer radicals. Its inhibitory function is critically dependent on the presence of dissolved oxygen. The mechanism is as follows:

-

Monomer radicals (M•), formed by exposure to heat or light, rapidly react with dissolved oxygen (O₂) to form peroxide radicals (MOO•).

-

TBC then efficiently scavenges these peroxide radicals, terminating the chain reaction that would otherwise lead to polymer formation.[8]

This mechanism highlights the importance of maintaining a small amount of dissolved oxygen in the stored monomer. Storing under a completely anaerobic (oxygen-free) inert atmosphere can render the TBC inhibitor ineffective.

Figure 2: The role of TBC and Oxygen in inhibiting polymerization.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the quality and ensuring the safety of this compound.

Optimal Storage Conditions

Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of thermal decomposition and spontaneous polymerization. |

| Light | Store in the dark (amber vials/bottles)[9] | Prevents photolytically initiated polymerization. |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) with trace oxygen | Prevents oxidation while allowing the TBC inhibitor to function. A completely oxygen-free environment can be detrimental if TBC is the stabilizer. |

| Container | Tightly sealed, appropriate container | Prevents contamination and evaporation. |

| Location | Dry, well-ventilated area[10] | Ensures a safe storage environment. |

Safe Handling Procedures

When working with this compound, the following precautions should be taken:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Avoid Contamination: Do not introduce contaminants, especially acids, bases, oxidizing agents, or free-radical initiators, into the storage container.

-

Static Discharge: Use non-sparking tools and ensure proper grounding to prevent ignition from static electricity.[10]

Experimental Protocol: Inhibitor Removal

For many synthetic applications, particularly controlled polymerization reactions, the presence of an inhibitor like TBC is undesirable. The following protocols are standard methods for removing phenolic inhibitors from styrenic monomers and are applicable to this compound.

Method A: Aqueous Base Extraction

-

Place the this compound in a separatory funnel.

-

Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.

-

Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. The phenolic TBC will be deprotonated and extracted into the aqueous phase.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Repeat the wash with the NaOH solution.

-

Wash the this compound with four equal volumes of deionized water to remove any residual NaOH. Check the pH of the final wash to ensure it is neutral.

-

Dry the inhibitor-free this compound over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

-

Filter to remove the drying agent.

-

Crucially, use the purified monomer immediately. In the absence of an inhibitor, this compound will polymerize much more readily. If short-term storage is necessary, keep it refrigerated (0-4°C) in the dark and use within 24 hours.

Method B: Adsorption on Activated Alumina

-

Prepare a chromatography column packed with activated alumina.

-

Pass the this compound through the column. The polar TBC will be adsorbed onto the alumina.

-

Collect the purified, inhibitor-free monomer.

-

As with the extraction method, use the purified monomer immediately.

Figure 3: Workflow for inhibitor removal from this compound.

Troubleshooting and Final Remarks

-

Observation of Cloudiness or Increased Viscosity: This is a sign of polymerization. If observed, the monomer may not be suitable for applications requiring high purity.

-

Discoloration: While this compound is naturally yellowish, a significant darkening may indicate degradation.

The successful use of this compound in research and development hinges on a proactive approach to its storage and handling. By understanding its inherent instability and the mechanisms of its stabilization, researchers can ensure the integrity of this versatile monomer, leading to more reliable and reproducible experimental outcomes.

References

-

San Jose State University ScholarWorks. (n.d.). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

-

American Chemical Society. (2024). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. ACS Fall 2025. Retrieved from [Link]

-

Koizumi, T., Kurakake, R., et al. (2021). Living Anionic Polymerization of 4-Halostyrenes. Macromolecules. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Living Anionic Polymerization of 4-Halostyrenes. Retrieved from [Link]

-

Mustansiriyah University. (2023). FREE-RADICAL POLYMERIZATION. Retrieved from [Link]

-

YouTube. (2020). Kinetics of Free Radical Polymerization: Rate Laws and Steady State Assumption. Retrieved from [Link]

-

Slideshare. (n.d.). Safe handling and_storage_of_styrene_monomer. Retrieved from [Link]

-

UV+EB Technology. (2023). Free Radical Polymerization Kinetics. Retrieved from [Link]

-

SlidePlayer. (n.d.). STABILITY AND SHELF LIFE. Retrieved from [Link]

-

Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

-

Scribd. (n.d.). Styrene Monomer: Storage & Handling Safety Guide. Retrieved from [Link]

-

National Institutes of Health. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. Retrieved from [Link]

-

Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

Sources

- 1. "Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]

- 2. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. suncareformulations.com [suncareformulations.com]

- 5. plasticseurope.org [plasticseurope.org]

- 6. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uvebtech.com [uvebtech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2351-50-0|this compound|BLD Pharm [bldpharm.com]

- 10. scribd.com [scribd.com]

An In-Depth Technical Guide to 4-Iodostyrene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-iodostyrene, a versatile aromatic halide monomer. We will delve into its fundamental chemical and physical properties, explore common synthetic routes, and discuss its significant applications in polymer science and as a building block in organic synthesis, particularly relevant to drug discovery and development.

Core Compound Identification

CAS Number: 2351-50-0[1][2][3][4][5][6]

Molecular Formula: C₈H₇I[1][2][3][5][7]

Molecular Weight: 230.05 g/mol [1][2][3][5]

Synonyms: 1-Iodo-4-vinylbenzene[6]

Molecular Structure:

Caption: Molecular Structure of this compound

Physicochemical and Safety Data

A summary of key physical and safety information for this compound is provided below. This data is essential for proper handling, storage, and experimental design.

| Property | Value | Source(s) |

| Appearance | Yellow to orange-yellow liquid or solid | [7] |

| Boiling Point | 235.6°C at 760 mmHg | [8][9] |

| Density | 1.673 g/cm³ | [8] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide.[7] | [7] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[3] | [3] |

| Purity | Typically available at 97% purity, often stabilized with TBC. | [2] |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Synthesis of this compound

While commercially available, the synthesis of this compound in a laboratory setting is often necessary for specific research applications. A common and effective method is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.

Wittig Reaction Protocol:

This protocol outlines the synthesis of this compound from p-iodobenzaldehyde.

Step 1: Ylide Formation

-

Under an inert atmosphere (e.g., Nitrogen), methyltriphenylphosphonium iodide (40 mmol) is suspended in anhydrous tetrahydrofuran (THF, 200 mL).

-

The mixture is cooled to -78°C.

-

n-Butyllithium (48 mmol) is added dropwise, and the reaction is stirred for 30 minutes to form the ylide.

Step 2: Reaction with Aldehyde

-

A solution of p-iodobenzaldehyde (40 mmol) in THF is added to the ylide suspension at -78°C.

-

The reaction is stirred for an additional 30 minutes at -78°C and then allowed to warm to room temperature.

Step 3: Reaction Completion and Work-up

-

The mixture is heated to 55°C and refluxed for 5 hours.

-

The reaction is quenched by the addition of a saturated ammonium chloride solution (20 mL).

-

THF is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

Step 4: Purification

-

The crude product is purified by column chromatography to yield this compound. A reported yield for this method is 77%.[1]

Caption: Wittig Synthesis Workflow for this compound

Chemical Reactivity and Applications

This compound's reactivity is dominated by two key functional groups: the vinyl group and the carbon-iodine bond. This dual reactivity makes it a valuable monomer and synthetic intermediate.

Polymerization

The vinyl group of this compound allows it to undergo polymerization to form poly(this compound). This polymer is a subject of interest due to its potential for post-polymerization modification.[11][12]

-

Controlled Polymerization Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined poly(this compound) with controlled molecular weight and low dispersity.[11][12] Anionic polymerization has also been explored.[13]

Caption: Suzuki Cross-Coupling on Poly(this compound)

Intermediate in Organic Synthesis

Beyond polymer chemistry, this compound is a valuable intermediate in organic synthesis. The iodine atom can be readily displaced or involved in various coupling reactions to build more complex molecules. This is particularly relevant in the synthesis of fluorescent dyes, liquid crystals, and as a precursor for potential drug candidates. [7]The styrene moiety can also be further functionalized.

Relevance in Drug Development

The structural motifs accessible from this compound are of significant interest in medicinal chemistry.

-

Scaffold for Drug Candidates: The ability to introduce diverse functionalities via cross-coupling reactions allows for the rapid generation of libraries of compounds for biological screening. Derivatives of this compound can be explored as potential anti-inflammatory agents or other therapeutic candidates. * Polymer-Supported Reagents: Poly(this compound) can be converted into polymer-supported hypervalent iodine reagents. [11][12][14]These reagents are environmentally benign as they can be easily recovered and regenerated after use in oxidation reactions.

Conclusion

This compound is a highly versatile chemical compound with significant applications in both materials science and organic synthesis. Its ability to be polymerized in a controlled manner and subsequently modified through powerful cross-coupling reactions makes it a cornerstone for the development of advanced functional polymers. For drug development professionals, its utility as a scaffold for creating diverse molecular architectures and as a precursor to recyclable, polymer-supported reagents underscores its importance in modern chemical research.

References

-

This compound - ChemBK. [Link]

-

This compound - Polymer Source. [Link]

-

Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction - SJSU ScholarWorks. [Link]

-

Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - ACS Fall 2025 - American Chemical Society. [Link]

-

Living Anionic Polymerization of 4-Halostyrenes | Macromolecules - ACS Publications. [Link]

-

Poly{[4-(hydroxyl)(tosyloxyl)iodo]styrene} promoted halotosyloxylation reaction of alkynes | Request PDF - ResearchGate. [Link]

-

This compound) | CAS#:2351-50-0 | Chemsrc. [Link]

-

This compound - MySkinRecipes. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 2351-50-0 | this compound - Moldb [moldb.com]

- 3. 2351-50-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [polymersource.ca]

- 5. This compound | 2351-50-0 [chemicalbook.com]

- 6. CAS 2351-50-0 | 1900-H-02 | MDL MFCD00045321 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. chembk.com [chembk.com]

- 8. This compound) | CAS#:2351-50-0 | Chemsrc [chemsrc.com]

- 9. This compound [myskinrecipes.com]

- 10. 2351-50-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. "Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]

- 12. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Technical Guide to the Health and Safety of 4-Iodostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 4-Iodostyrene

This compound (1-ethenyl-4-iodobenzene) is a para-substituted styrene derivative that serves as a valuable building block in organic synthesis and polymer chemistry. Its utility stems from the presence of two reactive functional groups: a vinyl group, which can undergo polymerization and other additions, and an iodo-group on the aromatic ring, which is an excellent participant in cross-coupling reactions such as Heck, Suzuki, and Sonogashira couplings.[1] This dual reactivity makes it a key intermediate for synthesizing a range of materials, from specialty polymers with tailored refractive indices to complex organic molecules in drug discovery.[2]

However, the very features that make this compound synthetically useful also impart specific health and safety hazards that must be rigorously managed in a laboratory setting. This guide provides an in-depth analysis of these hazards, grounded in the principles of chemical reactivity and toxicology, to empower researchers to handle this compound with confidence and safety.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is a thorough understanding of its physical properties. These characteristics dictate appropriate storage conditions, predict its behavior under various laboratory conditions, and inform risk assessments for potential exposure.

| Property | Value | Source(s) |

| CAS Number | 2351-50-0 | [1][3] |

| Molecular Formula | C₈H₇I | [4] |

| Molecular Weight | 230.05 g/mol | [3][4] |

| Appearance | Yellow to orange-yellow liquid or solid.[2] | [2] |

| Melting Point | 40-46 °C | [1] |

| Boiling Point | 235.6 °C at 760 mmHg | [5] |

| Flash Point | 102.3 °C | [5] |

| Density | 1.673 g/cm³ | [5] |

| Vapor Pressure | 0.0762 mmHg at 25 °C | [5] |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide.[2] | [2] |

Section 2: Comprehensive Hazard Analysis

The hazards of this compound can be logically deconstructed by considering the contributions of its core structures: the styrene moiety and the aryl iodide moiety.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized summary of the key hazards. This compound is consistently classified with the following hazards:

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Source(s):[1]

Caption: GHS Pictogram for this compound.

Toxicological Profile: An Evidence-Based Assessment

While specific toxicological studies on this compound are limited, a robust understanding of its potential effects can be inferred from the extensive data available for styrene and other iodinated aromatic compounds.

-

Acute Effects (Irritation and CNS Depression): The primary acute hazards are irritation to the skin, eyes, and respiratory tract.[1] This is consistent with the behavior of many volatile organic compounds. Inhalation of vapors may lead to symptoms of central nervous system (CNS) depression, such as headache, dizziness, and fatigue, a phenomenon often referred to as "styrene sickness" in occupational settings.[6]

-

Metabolism and Potential Chronic Effects: The toxicity of styrene is closely linked to its metabolism. In the body, styrene is metabolized by cytochrome P450 enzymes to styrene oxide, an electrophilic epoxide.[7][8] Styrene oxide is considered genotoxic and is classified by IARC as a Group 2A carcinogen, "probably carcinogenic to humans".[9] While the metabolic pathway for this compound has not been specifically elucidated, it is reasonable to hypothesize a similar transformation to this compound oxide. Epoxides are reactive compounds that can covalently bind to macromolecules like DNA and proteins, which is a mechanism of toxicity.[8]

-

Hazards from the Iodo-Group: Iodinated aromatic compounds, particularly those identified as disinfection by-products in water treatment, have been shown to exhibit significant cytotoxicity and genotoxicity, often greater than their chlorinated or brominated analogs.[2][10] This suggests that the iodine substituent may contribute to the overall toxic potential of the molecule.

Physicochemical and Reactivity Hazards

Beyond its toxicological profile, the chemical reactivity of this compound presents significant safety challenges in a research environment.

-

Uncontrolled Polymerization: The most significant reactivity hazard is the potential for uncontrolled, spontaneous polymerization of the vinyl group. This process is highly exothermic and can lead to a dangerous increase in temperature and pressure inside a sealed container, potentially resulting in a runaway reaction and container rupture.[11] Polymerization can be initiated by:

-

Heat: Elevated temperatures increase the rate of polymerization.

-

Light: UV light can initiate radical formation.

-

Peroxides: Accidental contamination with peroxide-forming substances or the formation of peroxides in the monomer itself can act as initiators.[12]

-

Absence of Inhibitor: Commercial this compound is stabilized with an inhibitor, typically 4-tert-butylcatechol (TBC). If this inhibitor is removed or depleted, the risk of polymerization increases dramatically.

-

-

Peroxide Formation: Like other compounds containing vinyl groups, this compound is susceptible to the formation of explosive peroxides upon exposure to air, especially in the absence of an inhibitor.[12] These peroxides not only pose a direct explosion hazard but can also initiate violent polymerization.

-

Thermal Decomposition: While stable under recommended storage conditions, at elevated temperatures, such as in a fire, this compound is expected to decompose. Thermal degradation of similar compounds like polystyrene yields hazardous products including styrene monomer, benzaldehyde, styrene oxide, and carbon monoxide.[13] The presence of iodine means that toxic fumes of hydrogen iodide (HI) and other iodinated compounds could also be generated.

Section 3: The Role and Management of Stabilizers

Commercial this compound is sold with an added polymerization inhibitor to ensure its stability during transport and storage. The most common inhibitor is 4-tert-butylcatechol (TBC).

Mechanism of Action: TBC is a free-radical scavenger. Its inhibitory function is critically dependent on the presence of dissolved oxygen. TBC itself does not directly react with monomer radicals. Instead, oxygen reacts with monomer radicals to form peroxide radicals at a much faster rate than polymerization occurs. TBC then efficiently scavenges these peroxide radicals, terminating the chain reaction that would otherwise lead to polymerization.

For researchers, this has two critical implications:

-

Inert Atmosphere Storage: Storing inhibited monomers under a strictly inert atmosphere (e.g., pure nitrogen or argon) can be counterproductive, as it removes the oxygen required for the TBC to function effectively.

-

Inhibitor Removal for Synthesis: For most polymerization reactions, the inhibitor must be removed immediately prior to use. This step, however, renders the monomer highly reactive and susceptible to spontaneous polymerization.

Experimental Protocol: Inhibitor Removal

This protocol must be performed with careful planning and immediately before the monomer is to be used. The purified, inhibitor-free monomer should never be stored.

-

Preparation: Set up a separatory funnel in a certified chemical fume hood. Ensure all glassware is clean and dry.

-

Alkaline Wash: Dissolve the this compound in a suitable, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). Add this solution to the separatory funnel. Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.

-

Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure. Allow the layers to separate fully. Drain and discard the lower aqueous layer. Repeat the wash with fresh NaOH solution one more time.

-

Neutralization: Wash the organic layer with distilled water until the aqueous washings are neutral (test with pH paper). This removes any residual NaOH.

-

Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

-

Filtration & Use: Filter the solution to remove the drying agent. The resulting solution contains inhibitor-free this compound and is ready for immediate use in a reaction. Do not attempt to store this solution.

Section 4: Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential for managing the risks of this compound.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing, transferring, and inhibitor removal, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.[16]

Administrative Controls & Safe Work Practices

-

Designated Area: Establish a designated area within the lab for handling this compound.

-

Avoid Ignition Sources: Keep away from open flames, hot surfaces, and spark-producing equipment.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight.[3] Recommended storage temperature is typically 2-8 °C to slow potential polymerization. The storage area should be segregated from incompatible materials, especially strong oxidizing agents and peroxide-forming chemicals.

-

Peroxide Check: For older containers or those of unknown history, it may be necessary to test for the presence of peroxides before use. If crystals are observed around the cap or in the container, do not handle it and contact your institution's environmental health and safety (EHS) office immediately.[12]

-

Waste Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local and institutional regulations. Do not pour down the drain.[17]

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical is PPE. The appropriate selection is non-negotiable.

| Protection Type | Specification | Rationale |